2-Bromo-3-methoxy-1,3-diphenylpropan-1-one
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Overview
Description
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a methoxy group, and two phenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-1,3-diphenylpropan-1-one typically involves the bromination of 3-methoxy-1,3-diphenylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: Lacks the bromine and methoxy groups, making it less reactive in certain chemical reactions.
1-Bromo-3-phenylpropane: Contains a bromine atom but lacks the methoxy and second phenyl group, resulting in different chemical properties.
Uniqueness
2-Bromo-3-methoxy-1,3-diphenylpropan-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential applications. Its structure allows for selective chemical modifications, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
90399-66-9 |
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Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
2-bromo-3-methoxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H15BrO2/c1-19-16(13-10-6-3-7-11-13)14(17)15(18)12-8-4-2-5-9-12/h2-11,14,16H,1H3 |
InChI Key |
LZCOBRLMPXIBBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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